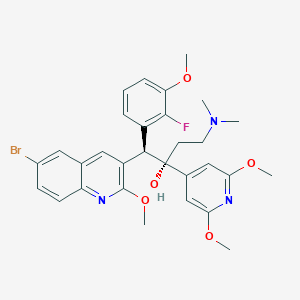
TC-E 5006
Übersicht
Beschreibung
TC-E 5006 is a chemical compound known for its role as a gamma-secretase modulator. It is primarily used in research to reduce levels of amyloid beta 42, a peptide associated with Alzheimer’s disease . The compound has a molecular weight of 499.54 and a chemical formula of C29H29F4NO2 .
Wissenschaftliche Forschungsanwendungen
TC-E 5006 has several scientific research applications:
Chemistry: Used as a model compound to study the effects of gamma-secretase modulation.
Biology: Investigated for its role in reducing amyloid beta 42 levels, which is significant in Alzheimer’s disease research.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting gamma-secretase.
Safety and Hazards
Wirkmechanismus
TC-E 5006 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex involved in the production of amyloid beta peptides. By reducing the levels of amyloid beta 42, this compound helps to mitigate the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. The compound interacts with specific sites on the gamma-secretase complex, altering its activity and reducing the production of amyloid beta 42 .
Biochemische Analyse
Biochemical Properties
TC-E 5006 plays a crucial role in biochemical reactions by modulating γ-secretase activity. γ-secretase is an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. This compound specifically reduces the levels of Aβ42, a form of amyloid-beta that is particularly prone to aggregation and is associated with the pathogenesis of Alzheimer’s disease . The compound interacts with the γ-secretase complex, altering its activity to favor the production of shorter, less aggregation-prone amyloid-beta peptides .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, the compound reduces the production of Aβ42, thereby potentially mitigating the toxic effects associated with amyloid-beta aggregation . This reduction in Aβ42 levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the modulation of γ-secretase activity by this compound can lead to changes in the Notch signaling pathway, which is crucial for cell differentiation and development .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the γ-secretase complex. By binding to this enzyme complex, this compound alters its conformation and activity, leading to a preferential reduction in the production of Aβ42 . This modulation does not completely inhibit γ-secretase activity but rather shifts its activity towards producing shorter amyloid-beta peptides. Additionally, this compound may influence other signaling pathways, such as the Notch pathway, by altering the cleavage of Notch receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in Aβ42 levels, with minimal adverse effects on cellular function . The stability and efficacy of this compound can be influenced by factors such as temperature and solvent conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ42 levels without significant toxicity . At higher doses, this compound can exhibit toxic effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in Aβ42 levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to its modulation of γ-secretase activity. The compound interacts with enzymes and cofactors involved in the cleavage of amyloid precursor protein (APP), leading to altered production of amyloid-beta peptides . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of γ-secretase and other related enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its binding to γ-secretase and other cellular components . This distribution is crucial for its efficacy in reducing Aβ42 levels and modulating γ-secretase activity .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the γ-secretase complex, which is found in various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to γ-secretase to exert its modulatory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Vorbereitungsmethoden
The synthesis of TC-E 5006 involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of two aromatic rings.
Introduction of functional groups: The addition of fluorine, methyl, and piperidinyl groups to the biphenyl core.
Final modifications: The introduction of the trifluoromethyl group and the acetic acid moiety.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
TC-E 5006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl core.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
TC-E 5006 is unique among gamma-secretase modulators due to its specific chemical structure and high efficacy in reducing amyloid beta 42 levels. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with a different chemical structure.
Semagacestat: A gamma-secretase inhibitor that has been studied for Alzheimer’s disease but has different pharmacokinetic properties.
LY450139: Another gamma-secretase inhibitor with distinct molecular targets and pathways.
This compound stands out due to its specific interaction with the gamma-secretase complex and its high potency in reducing amyloid beta 42 levels.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWALXTZFPKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




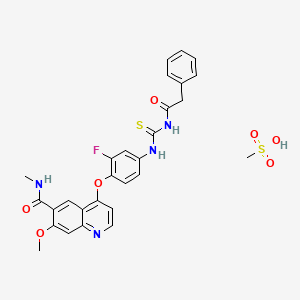
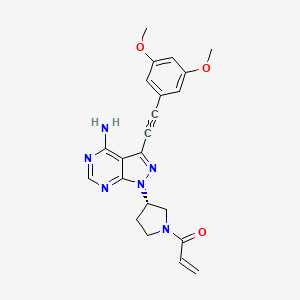
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
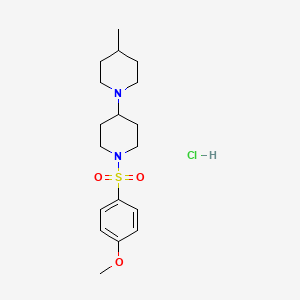
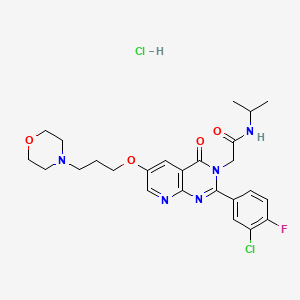
![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)
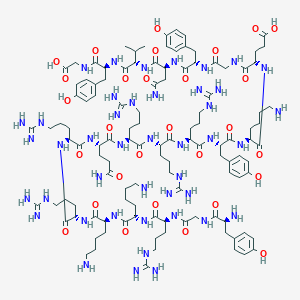
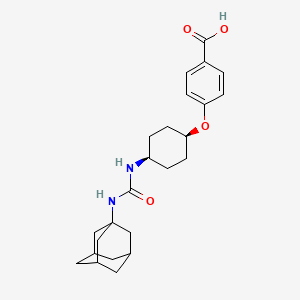

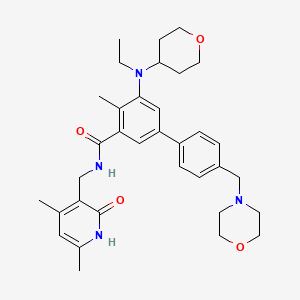
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
